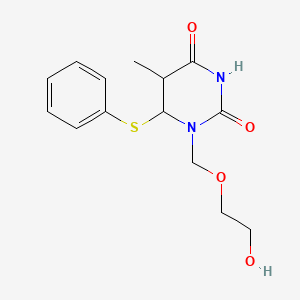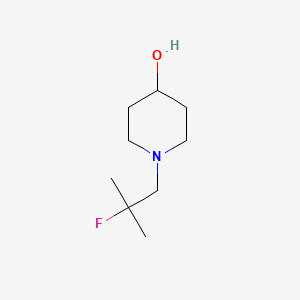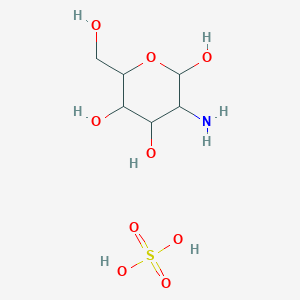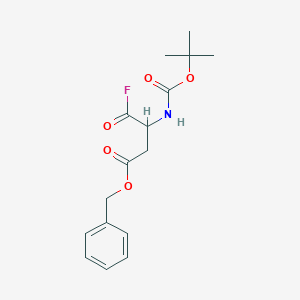![molecular formula C15H21N3O2 B14784219 [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloindole core, which is often associated with bioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrroloindole Core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable electrophile.
Introduction of the Trimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Carbamate Formation: The final step involves the reaction of the intermediate with trideuteriomethyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its bioactive properties and potential as a pharmaceutical lead compound.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further research to elucidate.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
278.36 g/mol |
IUPAC-Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13?,15-/m0/s1/i2D3 |
InChI-Schlüssel |
PIJVFDBKTWXHHD-WGCUNBRESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N(C3[C@]2(CCN3C)C)C |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol](/img/structure/B14784140.png)
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)

![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)
![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)
![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)



![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
